4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine
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Overview
Description
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine is a chemical compound that features a pyridine ring substituted with a trimethylsilanylethynyl group at the 3-position and a morpholine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-bromo-3-trimethylsilanylethynyl-pyridine, is prepared through a halogenation reaction of 3-trimethylsilanylethynyl-pyridine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with morpholine using a palladium catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trimethylsilanylethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced forms with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The trimethylsilanylethynyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide
- 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-4-yl)-propionamide
- 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide
Uniqueness
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine is unique due to the presence of both the trimethylsilanylethynyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The morpholine ring enhances the compound’s solubility and stability, while the trimethylsilanylethynyl group provides a site for further functionalization.
Properties
IUPAC Name |
trimethyl-[2-(2-morpholin-4-ylpyridin-3-yl)ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OSi/c1-18(2,3)12-6-13-5-4-7-15-14(13)16-8-10-17-11-9-16/h4-5,7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKINPFTYKOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592046 |
Source
|
Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499193-56-5 |
Source
|
Record name | 4-[3-[2-(Trimethylsilyl)ethynyl]-2-pyridinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499193-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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